1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene
Overview
Description
Scientific Research Applications
Polymer Synthesis
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene is a key compound used in the synthesis of various polymers. For instance, a study by Uhrich, Hawker, Fréchet, and Turner (1992) discussed the synthesis of hyperbranched polyethers using 5-(Bromomethyl)-1,3-dihydroxybenzene. This polymerization process resulted in polymers with molecular weights exceeding 10^5, indicating its significant role in creating high molecular weight polymers (Uhrich, Hawker, Fréchet, & Turner, 1992).
Photovoltaic Applications
In the field of solar energy, this compound derivatives have been used to improve the efficiency of polymer solar cells (PSCs). Jin, Yu, Peng, Fan, Cai, Fan, Gou, and Chu (2016) synthesized a derivative, namely 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), which showed a higher power conversion efficiency in PSCs compared to traditional electron acceptors. This finding highlights the compound’s potential in enhancing renewable energy technologies (Jin et al., 2016).
Material Science and Chemistry
The compound plays a crucial role in the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine. Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) used a related bulky bromobenzene compound in their research, indicating its utility in synthesizing complex organic molecules with potential applications in material science and chemical industries (Toyota et al., 2003).
Environmental Science
In environmental science, bromochloromethoxybenzenes, a group of compounds similar to this compound, have been studied for their presence in the marine troposphere. Führer and Ballschmiter (1998) analyzed their concentrations in the Eastern Atlantic Ocean, indicating the importance of such compounds in understanding atmospheric chemistry and environmental pollution (Führer & Ballschmiter, 1998).
Antioxidant and Antibacterial Properties
Research has also explored the antioxidant and antibacterial properties of bromophenols, compounds structurally related to this compound. Li, Li, Gloer, and Wang (2011) isolated bromophenols from marine algae and found them to exhibit strong antioxidant activities. This suggests potential applications in food preservation and pharmaceuticals (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBXUVPDJMNKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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